Product packaging for Flupyrsulfuron-methyl(Cat. No.:CAS No. 144740-53-4)

Flupyrsulfuron-methyl

Cat. No.: B1329956
CAS No.: 144740-53-4
M. Wt: 465.4 g/mol
InChI Key: DTVOKYWXACGVGO-UHFFFAOYSA-N
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Description

Flupyrsulfuron-methyl is a selective sulfonylurea herbicide used for the post-emergence control of a range of broadleaved weeds and grasses, such as black-grass, in cereals including wheat and barley . Its primary mechanism of action is the inhibition of the plant enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which is a critical component in the biosynthesis of the branched-chain amino acids valine, isoleucine, and leucine . This inhibition halts plant cell growth and development, making it a valuable tool for studying weed management strategies and herbicide resistance in crops . The compound is typically used as its sodium salt, this compound-sodium, and is characterized by low volatility and a soil degradation half-life (DT₅₀) of approximately 18 days, classifying it as non-persistent . Environmental fate studies indicate that its adsorption to soil can vary depending on the analytical method used, which is a relevant consideration for research on its mobility and behavior in different soil environments . While a 2017 evaluation identified that a range of alternative herbicides are often available, this compound was found to be necessary for specific uses in certain Member States, highlighting its continued importance in specialized agricultural research and integrated pest management (IPM) programs . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14F3N5O7S B1329956 Flupyrsulfuron-methyl CAS No. 144740-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVOKYWXACGVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162796
Record name Flupyrsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144740-53-4
Record name Flupyrsulfuron-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupyrsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPYRSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Herbicidal Action

Inhibition of Acetolactate Synthase (ALS) Enzyme Activity

The primary mode of action for flupyrsulfuron-methyl, like other sulfonylurea herbicides, is the inhibition of the acetolactate synthase (ALS) enzyme. umn.eduresearchgate.net ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids. ucanr.edufrontiersin.org

Specificity of this compound towards Plant ALS Isoforms

The acetolactate synthase enzyme exists in different forms, known as isoforms. Research indicates that the sensitivity of these isoforms to ALS-inhibiting herbicides can vary. For instance, studies on the weed Descurainia sophia have shown that two ALS isozymes contributed differently to resistance against certain herbicides like tribenuron-methyl, flucetosulfuron, and pyribenzoxim. researchgate.net However, for other herbicides such as flucarbazone-sodium, flumetsulam, and imazethapyr, the two ALS isozymes showed similar contributions to resistance. researchgate.net This suggests that the inhibitory action of this compound may also exhibit specificity towards certain ALS isoforms in susceptible plant species. The structural differences between isoforms can affect the binding affinity of the herbicide, leading to differential inhibition.

Disruption of Branched-Chain Amino Acid Biosynthesis Pathways

Acetolactate synthase is the first and rate-limiting enzyme in the metabolic pathway that produces the essential branched-chain amino acids: valine, leucine, and isoleucine. researchgate.netfrontiersin.orgunl.edu These amino acids are fundamental building blocks for protein synthesis and are crucial for plant growth and development. unl.edu By inhibiting ALS, this compound effectively blocks the production of these vital amino acids. umn.edu The herbicide binds to a site on the ALS enzyme, preventing it from carrying out its normal function. pressbooks.pub This binding is typically non-competitive, meaning the herbicide does not directly compete with the enzyme's natural substrates. pressbooks.pub

Downstream Cellular and Physiological Impacts in Susceptible Plants

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of detrimental effects within susceptible plants. The lack of these essential amino acids halts protein synthesis, which is necessary for cell division and growth. frontiersin.org This leads to a rapid cessation of growth in the meristematic tissues, the actively growing regions of the plant such as root and shoot tips. unl.edu

Visible symptoms of this compound injury, which are characteristic of ALS inhibitors, are not immediate and typically appear several days after application. ucanr.edu These symptoms include:

Chlorosis: A yellowing of the leaves, particularly in the newest growth, due to the lack of chlorophyll. ucanr.edu

Stunting: A general inhibition of plant growth, resulting in smaller and less vigorous plants. ucanr.edu

Necrosis: The death of plant tissue, often appearing as browning or blackening of the leaves and stems. ucanr.edu

Purpling/Reddening: Discoloration of leaves and stems can also occur. ucanr.edu

Ultimately, the disruption of these fundamental cellular processes leads to the death of the susceptible plant.

Comparative Mechanistic Analysis with Other ALS-Inhibiting Herbicides

This compound belongs to the sulfonylurea (SU) chemical family, one of several groups of herbicides that target the ALS enzyme. umn.edu Other major ALS-inhibiting herbicide families include imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinylthiobenzoates (PTB), and sulfonylaminocarbonyl-triazolinones (SCT). frontiersin.orgpressbooks.pub While all these families share the same target enzyme, their chemical structures and specific interactions with the ALS enzyme can differ.

These structural variations can lead to differences in their herbicidal properties, such as their spectrum of weed control and crop selectivity. For example, imidazolinone herbicides generally have lower affinity for the ALS enzyme compared to sulfonylureas, requiring higher application rates. pressbooks.pub

The development of resistance in weed populations to ALS-inhibiting herbicides is a significant concern. Resistance can arise from mutations in the ALS gene, which alter the herbicide's binding site on the enzyme. bioone.orgcambridge.org Different mutations can confer varying levels of resistance to different chemical families of ALS inhibitors. bioone.org For instance, a single amino acid substitution in the ALS gene can lead to cross-resistance to multiple ALS-inhibiting herbicides. bioone.org

Below is a table comparing key characteristics of different ALS-inhibiting herbicide families:

Herbicide FamilyAbbreviationKey Characteristics
SulfonylureasSUHigh potency, low application rates, significant soil residual activity. pressbooks.pub
ImidazolinonesIMIAbsorbed by roots and shoots, excellent translocation, higher application rates than SUs. pressbooks.pub
TriazolopyrimidinesTPOne of the five major families of ALS inhibitors. nih.gov
PyrimidinylthiobenzoatesPTBCan be absorbed through both soil and foliage, primarily translocates in the phloem. unl.edu
Sulfonylaminocarbonyl-triazolinonesSCTCan be absorbed by roots and foliage, translocates in both xylem and phloem. unl.edupressbooks.pub

Environmental Fate and Degradation Dynamics of Flupyrsulfuron Methyl

Soil Degradation Pathways and Kinetics

The environmental persistence and fate of the sulfonylurea herbicide Flupyrsulfuron-methyl are dictated by a complex interplay of chemical and biological processes within the soil matrix. Laboratory and field studies have established that its degradation follows predictable pathways, primarily driven by chemical hydrolysis and intramolecular rearrangement, with significant contributions from microbial activity. The dissipation half-life (DT50) of this compound in soil varies, with laboratory studies indicating a DT50 of 8 to 26 days, while small plot field studies have shown a more rapid dissipation with a DT50 of 6 to 11 days. researchgate.net

The primary chemical degradation pathway for this compound in the soil environment involves two key reactions: hydrolysis of the sulfonylurea bridge and a subsequent intramolecular rearrangement.

The initial and rate-determining step for many sulfonylurea herbicides is the chemical hydrolysis of the sulfonylurea bridge. This cleavage results in the formation of two primary metabolites: a pyridine (B92270) sulfonamide derivative and a pyrimidine (B1678525) amine derivative. For this compound, this cleavage would yield methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate and 2-amino-4,6-dimethoxypyrimidine (B117758). This hydrolytic cleavage is a well-documented degradation pathway for numerous sulfonylurea herbicides.

Following the initial cleavage, or in some cases occurring as a competing pathway, is an intramolecular rearrangement or cyclization. In the case of this compound, this process is particularly significant and leads to the formation of a stable bicyclic compound. This major metabolite has been identified as 1-(4,6-dimethoxypyrimidine-2-yl)-7-trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2,4-dione. This cyclization product is also observed in chemical hydrolysis studies of this compound in sterile water at an alkaline pH.

The rate at which this compound degrades in the soil is not constant but is significantly influenced by various soil properties, known as edaphic factors. These include soil pH, temperature, microbial population, and organic matter content.

The degradation rate of sulfonylurea herbicides, including this compound, is highly dependent on soil pH. Generally, the chemical hydrolysis of the sulfonylurea bridge is acid-catalyzed. This means that in acidic soils, the rate of degradation is faster. As the soil pH increases towards neutral and alkaline conditions, the rate of chemical hydrolysis slows down, leading to increased persistence of the herbicide.

Table 1: Illustrative pH-Dependent Degradation of a Related Sulfonylurea Herbicide (Chlorsulfuron) at 20°C

Soil pHHalf-life (DT50) in days
6.288.5
7.1105.0
7.7135.8
8.1143.3

This table is for illustrative purposes using data for chlorsulfuron (B1668881) to demonstrate the expected effect of pH on sulfonylurea herbicides. usda.gov

Soil temperature is another critical factor governing the dissipation rate of this compound. As with most chemical and biological reactions, an increase in temperature generally leads to an increased rate of degradation. Laboratory studies have confirmed that decreases in temperature reduce the degradation rate of this compound in soil. researchgate.net

While specific quantitative data such as activation energy or Q10 values for this compound are not widely published, the principle is well-established for other pesticides. For example, studies on the herbicide metsulfuron-methyl (B1676535) in non-autoclaved soils showed a reduction in half-life from 4.79 to 2.78 days in one soil series and from 3.3 to 1.9 days in another when the temperature was increased from 20°C to 30°C. nih.gov For the herbicide chlorsulfuron, the half-life ranged from 229 days at 10°C to 62.5 days at 40°C in a soil with a pH of 7.7. usda.gov These examples highlight the significant impact that temperature can have on the persistence of sulfonylurea herbicides in the soil environment.

Table 2: Illustrative Temperature-Dependent Degradation of a Related Sulfonylurea Herbicide (Metsulfuron-methyl) at 80% Field Capacity

Soil SeriesHalf-life (DT50) at 20°C (days)Half-life (DT50) at 30°C (days)
Selangor4.792.78
Lating4.93.5
Serdang3.31.9

This table is for illustrative purposes using data for metsulfuron-methyl to demonstrate the expected effect of temperature on sulfonylurea herbicides. nih.gov

Soil organic matter (SOM) also plays a vital role in the fate of this compound. SOM can influence degradation rates both directly and indirectly. It can serve as a substrate and habitat for the microbial populations responsible for biodegradation. Additionally, the organic carbon in SOM can adsorb the herbicide, which can either decrease its availability for microbial degradation and leaching, thus increasing its persistence, or in some cases, the surface of organic matter may have a catalytic effect on degradation. Studies on various pesticides have shown that the degradation rate is often inversely proportional to the organic carbon content due to strong adsorption.

The degradation of this compound in soil results in the formation of several intermediate compounds, known as metabolites. The identification and persistence of these metabolites are important for a complete understanding of the environmental fate of the parent herbicide.

The primary metabolites of this compound are formed through the initial degradation pathways of hydrolysis and intramolecular rearrangement. These include:

1-(4,6-dimethoxypyrimidine-2-yl)-7-trifluoromethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2,4-dione : This is a major and relatively stable metabolite formed through intramolecular cyclization. researchgate.net

2-amino-4,6-dimethoxypyrimidine : This compound is formed from the cleavage of the sulfonylurea bridge and is a common metabolite for many sulfonylurea herbicides containing the dimethoxypyrimidine moiety. usda.gov

Other known environmental transformation products of this compound have been identified by reference codes, including IN-JE127, IN-KT982, IN-KC576, IN-KF311, IN-KV996, IN-KY374, and IN-JV460. The specific chemical structures and persistence data for these metabolites are not extensively detailed in publicly available literature.

The persistence of these metabolites in the soil environment is generally expected to be lower than that of the parent compound, as they are typically more susceptible to further microbial degradation. However, the exact persistence will depend on their chemical structure and the prevailing soil conditions.

Identification and Persistence of Primary and Secondary Metabolites

Characterization of Pyrimidinedione and Other Degradates (e.g., IN-JV460, IN-KC576)

The environmental degradation of this compound leads to the formation of several breakdown products, known as degradates. A primary degradate identified in laboratory studies is a pyrimidinedione, which is also observed as the major degradate in field dissipation studies. acs.org This indicates a consistent degradation pathway across both controlled and natural environmental conditions. The formation of this pyrimidinedione occurs through processes of hydrolysis and intramolecular rearrangement. acs.org

Other identified metabolites of this compound include IN-JV460 and IN-KC576. While the specific chemical structures and formation pathways of these degradates are less detailed in the provided information, their mention signifies a more complex degradation cascade than the formation of the primary pyrimidinedione alone. The characterization of these and other minor degradates is crucial for a comprehensive understanding of the environmental fate of the parent compound.

Environmental Half-Lives and Dissipation Times (DT₅₀, DT₉₀) of this compound and its Metabolites

The persistence of a chemical in the environment is often quantified by its half-life (t½) or dissipation time (DT₅₀), the time it takes for 50% of the initial concentration to degrade. The DT₉₀ represents the time for 90% dissipation.

For this compound, laboratory studies have indicated a DT₅₀ ranging from 8 to 26 days. acs.org In small plot field soil dissipation studies, the DT₅₀ was observed to be between 6 and 11 days. acs.org The DT₉₀ measurements in the field appeared to be influenced by the season of application, suggesting that environmental factors play a significant role in the later stages of dissipation. acs.org

The rate of degradation is influenced by factors such as temperature, with lower temperatures leading to a reduced rate of degradation in laboratory settings. acs.org However, in the field, the DT₅₀ of this compound was not significantly affected by the season of application (autumn versus spring), though the DT₉₀ was. acs.org

It is important to distinguish between half-life (t½) and DT₅₀. Half-life typically assumes first-order kinetics, where the rate of degradation is proportional to the concentration. epa.gov DT₅₀ is a more general term for the time to 50% dissipation and does not assume a specific kinetic model. epa.gov

Table 1: Dissipation Times (DT₅₀ and DT₉₀) of this compound

Study TypeParameterValue (days)
LaboratoryDT₅₀8 - 26
FieldDT₅₀6 - 11
FieldDT₉₀Influenced by season

Methodological Approaches in Soil Degradation Research

Laboratory Incubation and Field Dissipation Study Designs

The environmental fate of this compound in soil has been investigated through both laboratory and field studies. acs.org

Laboratory Incubation Studies: These studies are conducted under controlled conditions, allowing for the investigation of specific degradation pathways like hydrolysis and the influence of individual factors such as temperature. acs.org For instance, laboratory studies on this compound demonstrated that decreases in temperature slowed its degradation rate. acs.org

Field Dissipation Studies: These studies are performed in a natural environment to understand how a substance behaves under real-world conditions. For this compound, bare-soil field dissipation studies were conducted using small plots at various locations. acs.org These field studies confirmed the degradation profile predicted by laboratory results, with the same major pyrimidinedione degradate being identified. acs.org Field studies also provide valuable information on the mobility of the compound in soil, with this compound showing limited mobility under field conditions. acs.org

Application of Radiolabeled this compound (e.g., ¹⁴C) for Pathway Elucidation

The use of radiolabeled compounds, such as ¹⁴C-flupyrsulfuron-methyl, is a critical tool in elucidating degradation pathways. acs.org This technique allows researchers to trace the parent compound and its transformation products through the soil system.

By applying ¹⁴C-flupyrsulfuron-methyl to small field plots, researchers were able to track its dissipation and the formation of its degradates over time. acs.org This method provided a clear confirmation that the major degradate found in the field was the same pyrimidinedione identified in laboratory studies, thus validating the laboratory-predicted degradation pathway. acs.org The use of radiolabeling offers a high degree of sensitivity and specificity, enabling the detection and quantification of the parent compound and its metabolites at very low concentrations.

Aquatic Environmental Fate and Transformation

Hydrolysis and Photodegradation Processes in Water

In the aquatic environment, this compound is subject to degradation through hydrolysis and photolysis (photodegradation).

Hydrolysis: This is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For sulfonylurea herbicides like this compound, hydrolysis is a significant degradation pathway. acs.org The rate of hydrolysis is often pH-dependent. This compound-sodium, a salt of the parent compound, is reported to be not persistent in water-sediment systems. herts.ac.uk

Photodegradation: This process involves the breakdown of a chemical by light, particularly sunlight. oregonstate.edu Photolysis can occur directly, where the chemical itself absorbs light energy, or indirectly, through reactions with other light-activated substances in the water. nih.gov While specific quantitative data on the photolysis of this compound in water is not detailed in the provided search results, it is a recognized degradation pathway for many pesticides in aquatic environments. oregonstate.edu For some sulfonylurea herbicides, photolysis can be a more rapid degradation process than hydrolysis alone. nih.gov

Aerobic and Anaerobic Metabolism in Aquatic Systems

This compound is generally considered to be non-persistent in soil and water-sediment systems. nih.govherts.ac.ukherts.ac.uk The primary mechanism of its degradation in aquatic environments is hydrolysis, which is significantly influenced by pH.

The degradation of this compound in sterile buffer solutions at 25°C demonstrates this pH dependency, with half-lives of 44 days at pH 5, 12 days at pH 7, and a rapid 0.42 days at pH 9. researchgate.net At pH levels of 7 and 9, the main degradation pathway involves the contraction and rearrangement of the sulfonylurea bridge. researchgate.net In more acidic conditions (pH 5), hydrolysis of the sulfonylurea bridge also becomes a significant degradation route. researchgate.net

In addition to chemical hydrolysis, microbial activity contributes to the breakdown of this herbicide. Aerobic aquatic metabolism studies have shown a biphasic degradation pattern for this compound, with a dissipation time (DT50) ranging from 3 to 7 days. researchgate.net

Several environmental transformation products of this compound have been identified, including IN-JE127, IN-KT982, IN-KC576, IN-KF311, IN-KV996, IN-KY374, 2-amino-4,6-dimethoxypyrimidine (S13), and IN-JV460. nih.gov

Sorption and Mobility in Water-Sediment Interfaces

The movement of this compound between the water column and sediment is governed by sorption processes. The soil adsorption coefficient (Kd), which measures the partitioning of a chemical between soil or sediment and water, is a key parameter in assessing its mobility. chemsafetypro.com For this compound, a member of the sulfonylurea family, sorption is influenced by soil and sediment properties.

Environmental Transport and Distribution Modeling

To predict the potential for environmental contamination, various mathematical models are employed to simulate the fate and transport of herbicides like this compound.

Predictive Models for Soil Mobility and Leaching Potential (e.g., PRZM-2)

The Pesticide Root Zone Model (PRZM) is a widely used tool for estimating the movement of pesticides in the soil profile and their potential to leach into groundwater. osti.gov PRZM-2, an enhanced version, incorporates processes such as soil temperature simulation, volatilization, and microbial transformation. osti.goveuropa.eu

Computer simulations using PRZM-2 have been conducted to assess the mobility of this compound. acs.org These simulations corroborated findings from field studies, indicating limited mobility of the herbicide under field conditions. acs.org The model requires various input parameters, including soil properties, crop information, and chemical-specific data like degradation rates and sorption coefficients (Kd or Koc), to predict the environmental concentrations of the pesticide. epa.goveuropa.euepa.gov

Evolutionary Dynamics and Mechanisms of Herbicide Resistance to Flupyrsulfuron Methyl

Documentation and Characterization of Resistant Weed Biotypes

The emergence and spread of herbicide-resistant weed populations is a significant concern in modern agriculture. The continuous application of herbicides with a single mode of action creates intense selection pressure, favoring the survival and reproduction of rare, naturally resistant individuals within a weed population. wpmucdn.comcorteva.co.uk Flupyrsulfuron-methyl, a sulfonylurea herbicide, functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis pathway of branched-chain amino acids. mdpi.comherts.ac.ukresearchgate.net Resistance to this herbicide has been documented in several weed species, most notably in grass weeds prevalent in cereal crops.

Resistance in Alopecurus myosuroides (Blackgrass) Populations

Alopecurus myosuroides, commonly known as blackgrass, is a major annual grass weed in European cereal cropping systems. researchgate.netcabidigitallibrary.org Its high propensity for evolving herbicide resistance has made it a primary subject of study. Resistance to ALS inhibitors, including this compound, has been confirmed in blackgrass populations across various European countries.

In Germany, biotypes of A. myosuroides have demonstrated resistance to this compound-Na since 2001. weedscience.org Field experiments in Belgium on blackgrass populations already resistant to a range of other herbicides showed that systems including this compound provided poor control, indicating reduced sensitivity. nih.gov Similarly, research in Denmark identified blackgrass populations resistant to this compound. researchgate.net Studies on Danish populations revealed that out of seven putative resistant populations, two were confirmed to be resistant to this compound. These populations were, however, susceptible to other herbicides like mesosulfuron-methyl (B1676312)+iodosulfuron-methyl and cycloxydim, suggesting that the resistance mechanism was likely enhanced metabolism rather than a target-site mutation in these specific cases. researchgate.netresearchgate.net The widespread occurrence of resistance in blackgrass highlights the evolutionary adaptability of this weed species under persistent herbicide selection. cabidigitallibrary.org

Table 1: Documented Resistance of Alopecurus myosuroides (Blackgrass) to this compound This table summarizes key findings on the characterization of this compound resistant Blackgrass populations.

Location Year of First Detection Key Findings Reference(s)
Germany 2001 Resistance to this compound-Na confirmed in wheat crops. weedscience.org
Belgium 2004 Poor control efficacy of this compound observed in field experiments on existing resistant populations. nih.gov
Denmark 2013 Two out of seven studied populations showed resistance to this compound, likely due to enhanced metabolism. researchgate.netresearchgate.net

Resistance in Apera spica-venti (Silky Windgrass) Populations

Apera spica-venti, or silky windgrass, is another significant grass weed affecting winter cereals, particularly in Central and Northern Europe. weedscience.orghracglobal.com Similar to blackgrass, populations of silky windgrass have evolved resistance to ALS-inhibiting herbicides. In Germany, resistance to Group 2 herbicides, which includes this compound, was first documented in 2005 in wheat fields. weedscience.org These resistant biotypes were also found to be cross-resistant to other ALS inhibitors like chlorsulfuron (B1668881), iodosulfuron-methyl-Na, and mesosulfuron-methyl. weedscience.org

Studies have indicated that both target-site resistance (TSR) and non-target-site resistance (NTSR) mechanisms are present in A. spica-venti populations. hracglobal.comweedscience.org While some German populations possess target-site mutations, it is suggested that an enhanced metabolism mechanism might also be responsible for the observed resistance. weedscience.orgweedscience.org Research in the Czech Republic has also identified A. spica-venti biotypes with high levels of resistance to the ALS inhibitor pyroxsulam, with evidence pointing towards both target-site mechanisms and enhanced metabolic detoxification via cytochrome P450 and GST enzymes. mdpi.com The evolution of resistance in this species underscores the challenge of managing grass weeds in cereal production systems. hracglobal.com

Molecular and Biochemical Basis of Resistance Mechanisms

Understanding the molecular and biochemical underpinnings of herbicide resistance is crucial for developing effective management strategies. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). wpmucdn.comnih.gov For ALS inhibitors like this compound, TSR is a predominant and well-characterized mechanism.

Target-Site Resistance (TSR)

Target-site resistance arises from genetic modifications that alter the herbicide's target protein, reducing or eliminating its binding affinity. nih.gov In the case of this compound, the target is the ALS enzyme.

The most common form of TSR to ALS inhibitors involves single nucleotide polymorphisms (SNPs) in the gene encoding the ALS enzyme. researchgate.net These point mutations result in amino acid substitutions at specific conserved sites within the protein, which are critical for herbicide binding. mdpi.comfrontiersin.org

One of the most frequently reported mutations conferring resistance to sulfonylurea herbicides is at the proline residue at position 197 (Pro197). mdpi.comfrontiersin.orgfrontiersin.org Various substitutions at this position—such as Pro197 to Serine (Ser), Threonine (Thr), Leucine (Leu), Histidine (His), Alanine (Ala), Arginine (Arg), or Glutamine (Gln)—have been identified in numerous weed species. corteva.co.ukresearchgate.netfrontiersin.orgresearchgate.net For instance, a Pro197 to Serine mutation was identified in Beckmannia syzigachne populations resistant to multiple ALS and ACCase inhibitors. frontiersin.org In Bromus japonicus, a Pro197 to Threonine mutation was found to confer broad cross-resistance to ALS-inhibiting herbicides. nih.gov The specific amino acid substitution at the Pro197 position can determine the pattern and level of cross-resistance to different chemical families of ALS inhibitors. researchgate.netresearchgate.net

Another significant mutation occurs at the Tryptophan residue at position 574 (Trp574), often resulting in a substitution to Leucine (Leu). mdpi.commdpi.com This mutation is known to confer broad resistance to both sulfonylurea and imidazolinone herbicides. researchgate.netnih.gov In some cases, weeds can evolve double mutations, such as a combination of Pro197-Ser and Trp574-Leu, leading to exceptionally high levels of resistance. mdpi.comresearchgate.net

Table 2: Common ALS Gene Mutations Conferring Target-Site Resistance This table details significant amino acid substitutions in the ALS enzyme and their implications for herbicide resistance.

Mutation Site Amino Acid Substitution Conferred Resistance Pattern Selected Weed Species Examples Reference(s)
Proline-197 Ser, Thr, Leu, His, Ala, Arg, Gln Primarily to sulfonylurea (SU) herbicides, but can vary. Bromus japonicus, Papaver rhoeas, Beckmannia syzigachne, Lolium rigidum researchgate.netfrontiersin.orgresearchgate.netnih.gov
Tryptophan-574 Leucine (Leu) Broad resistance to sulfonylurea (SU) and imidazolinone (IMI) herbicides. Alopecurus myosuroides, Capsella bursa-pastoris, Lolium multiflorum mdpi.commdpi.comnih.gov
Alanine-122 Threonine (Thr) Resistance to imidazolinone (IMI) herbicides. Apera spica-venti hracglobal.com
Alanine-205 Valine (Val) Resistance to all five chemical classes of ALS inhibitors. Lolium rigidum researchgate.net
Aspartate-376 Glutamate (Glu) Resistance to sulfonylurea (SU) and imidazolinone (IMI) herbicides. Various mdpi.comfrontiersin.org
Arginine-377 Histidine (His) Resistance to imidazolinone (IMI) herbicides. Apera spica-venti hracglobal.com
Serine-653 Asparagine (Asn) Resistance to sulfonylurea (SU) and imidazolinone (IMI) herbicides. Various mdpi.comfrontiersin.org

The genetic mutations in the ALS gene directly impact the enzyme's structure and function, which can be quantified through enzyme kinetic studies. These studies measure the sensitivity of the modified ALS enzyme to the herbicide. In resistant biotypes, the concentration of the herbicide required to inhibit 50% of the enzyme's activity (I₅₀) is significantly higher than in susceptible biotypes.

For example, in a resistant population of Bromus japonicus with a Pro-197-Thr mutation, the ALS enzyme was 106-fold more tolerant to the sulfonylurea herbicide mesosulfuron-methyl compared to the susceptible population's enzyme. frontiersin.orgnih.gov Molecular docking analyses further illuminate these findings by modeling the interaction between the herbicide molecule and the enzyme's active site. Such analyses have shown that mutations like Pro197 substitutions can alter the spatial structure of the protein, reducing the binding affinity of the herbicide. frontiersin.org A double mutation (Pro197-Ser plus Trp574-Leu) in shepherd's-purse was shown to decrease the number of hydrogen bonds and other interactions between the ALS protein and mesosulfuron-methyl, thereby weakening the binding and conferring high resistance. mdpi.com The binding energy of the herbicide to the mutant enzyme was significantly less favorable compared to the wild-type enzyme, providing a clear biochemical explanation for the observed resistance. mdpi.comresearchgate.net These kinetic and molecular modeling studies provide definitive evidence that target-site mutations are a primary mechanism for the evolution of resistance to this compound and other ALS inhibitors.

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) represents a significant challenge in weed management as it can confer broad cross-resistance to herbicides with different modes of action. frontiersin.orgresearchgate.net Unlike target-site resistance (TSR), which involves modifications to the herbicide's target protein, NTSR is based on mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.net These mechanisms are often complex and can be polygenic, involving processes such as reduced herbicide uptake and translocation, or more commonly, enhanced metabolic detoxification. frontiersin.orgnih.gov In the context of this compound, a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, NTSR is a primary driver of resistance, particularly in problematic grass weeds like black-grass (Alopecurus myosuroides). researchgate.netweedscience.org

Enhanced Xenobiotic Metabolism as a Resistance Mechanism

Enhanced xenobiotic metabolism is a cornerstone of NTSR, enabling resistant weed populations to detoxify herbicides before they can exert their phytotoxic effects. frontiersin.orgnih.gov This process involves the upregulation of various enzyme families that act as the plant's detoxification system. In populations of Alopecurus myosuroides resistant to ALS inhibitors, evidence strongly points to enhanced metabolism as the cause of resistance rather than alterations in the target enzyme. weedscience.org This metabolic resistance is particularly troublesome because it is not specific to a single herbicide chemistry. The enzymes involved often have broad substrate specificity, meaning that resistance to one herbicide like this compound can pre-select for or confer resistance to other herbicides, including those from different chemical classes and with different modes of action. frontiersin.orgfrontiersin.org This metabolic enhancement is frequently associated with elevated levels of detoxifying enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). frontiersin.orgnih.gov

Role of Cytochrome P450 Monooxygenases (e.g., CYP81A9) in this compound Detoxification

Cytochrome P450 monooxygenases (P450s) are a large and versatile superfamily of enzymes known to be pivotal in the detoxification of a wide array of xenobiotics, including herbicides. au.dkmdpi.com In weeds, the enhanced activity or expression of specific P450s is a well-documented mechanism of NTSR. frontiersin.org

Research into herbicide selectivity in maize has identified the CYP81A family as crucial for metabolizing sulfonylurea herbicides. acs.orgnih.gov Specifically, the enzyme CYP81A9 has demonstrated broad-ranging activity, effectively metabolizing multiple herbicide chemistries, including sulfonylureas like nicosulfuron. acs.orgnih.govnih.gov The metabolic action involves the hydroxylation of the herbicide's pyrimidinyl ring, a detoxification process that renders the compound non-phytotoxic. nih.gov While direct functional assays of this compound with CYP81A9 are not extensively documented in available literature, the established broad substrate plasticity of CYP81A9 toward sulfonylureas strongly suggests its involvement in the detoxification of this compound. acs.orgnih.gov Further phylogenetic analysis shows that maize CYP81A9 is related to other CYP81As in cereals and wild grasses that are also linked to agrochemical metabolism, indicating a conserved and vital function in determining herbicide tolerance and resistance. nih.gov The overexpression of such P450 genes in resistant weed biotypes like A. aequalis has been shown to confer resistance to sulfonylurea herbicides. nih.govnih.gov

Genetic Inheritance and Ecological Fitness of Resistant Phenotypes

Understanding the genetic basis of resistance and any associated fitness implications is crucial for predicting its evolution and spread within weed populations and for designing effective long-term management strategies.

Patterns of Genetic Inheritance (e.g., Dominance, Polygenic Traits)

In contrast to target-site resistance, which is often conferred by a single gene mutation and follows simple Mendelian inheritance, NTSR is typically a quantitative trait with a more complex genetic architecture. nih.gov The mechanisms of NTSR, particularly those based on enhanced metabolism, are considered to be largely driven by gene regulation and are often polygenic, meaning they are controlled by multiple genes. nih.govnih.gov

Studies on Alopecurus myosuroides have found strong heritability for resistance to ALS-inhibiting herbicides, with evidence for shared additive genetic variance for resistance to different herbicide modes of action. researchgate.net This suggests that selection with one herbicide type can lead to a correlated response in resistance to another, which is characteristic of a generalist, polygenic resistance mechanism like NTSR. researchgate.net This complex inheritance pattern makes NTSR particularly difficult to manage, as resistance levels can increase incrementally over generations and are not easily overcome by simply switching to a different herbicide.

Fitness Costs Associated with Resistance Mechanisms

A "fitness cost" is a concept in evolutionary biology where a trait that provides an advantage in one environment (e.g., resistance in a herbicide-treated field) may be disadvantageous in another (e.g., in the absence of herbicide application). mdpi.com If a resistance mechanism imposes a significant fitness cost, the resistant individuals would be less competitive than their susceptible counterparts when the herbicide is not used, potentially causing the resistance frequency to decline.

However, research into NTSR in Alopecurus myosuroides has found no significant fitness penalty associated with the resistance mechanism. researchgate.netnih.govnih.gov Studies comparing the vegetative and reproductive fitness of resistant and susceptible biotypes have shown no statistically significant differences in key traits like tiller number, vegetative biomass, and potential seed production, both in the presence and absence of crop competition. nih.govnih.gov

Table 1: Comparative Fitness Traits of Susceptible (S) and Non-Target-Site Resistant (NTSR) Alopecurus myosuroides

Fitness TraitCompetitive EnvironmentOutcomeReference(s)
Vegetative Biomass With and without winter wheat competitionNo significant difference between S and NTSR biotypes nih.govnih.gov
Tiller Number With and without winter wheat competitionNo significant difference between S and NTSR biotypes nih.govnih.gov
Potential Seed Production With and without winter wheat competitionNo significant difference between S and NTSR biotypes nih.gov

The absence of a detectable fitness cost is a critical finding, as it implies that resistant individuals are just as competitive as susceptible ones. nih.gov Consequently, resistant populations are likely to persist and remain stable in the field even if the use of this compound or other selecting herbicides is discontinued. researchgate.netnih.gov This makes the management of NTSR particularly challenging, as rotating herbicides alone may not be sufficient to reverse the evolution of resistance.

Implications for Herbicide Resistance Management and Integrated Weed Management (IWM)

The evolution of NTSR to this compound, combined with the lack of an associated fitness cost, necessitates a shift away from reliance on single chemical solutions towards a more holistic and robust Integrated Weed Management (IWM) approach. nih.gov IWM combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weed populations in a way that minimizes selection pressure and delays the evolution of resistance. nih.govnih.gov

Key components of an IWM program to manage this compound resistance include:

Prevention: This is the most effective first line of defense. It involves practices like cleaning farm equipment to prevent the spread of resistant weed seeds between fields and controlling weeds in non-crop areas like fencerows and ditch banks. nih.govnih.gov

Cultural Control: These practices aim to create conditions that favor the crop and disadvantage the weed. Tactics include planting competitive crop varieties, using narrower row spacing to shade out weeds, implementing crop rotations (e.g., alternating between winter and spring crops to disrupt weed life cycles), and using cover crops that provide early-season weed suppression. nih.gov

Mechanical Control: This involves the physical removal or destruction of weeds. Methods include strategic tillage (e.g., occasional moldboard plowing to bury weed seeds), inter-row cultivation, and hand-weeding of any escaped plants before they can produce seed. nih.gov

Chemical Control: Herbicides remain a vital tool within IWM, but their use must be strategic. This includes rotating herbicides with different modes of action, using tank-mixtures of multiple effective herbicides, ensuring application at the full recommended rate, and applying herbicides when weeds are small and most vulnerable. nih.gov Given the prevalence of NTSR, relying solely on rotation may be insufficient, making mixtures and the use of pre-emergence herbicides with residual activity critically important. frontiersin.org

The overarching goal of IWM is to reduce the selection pressure exerted by any single control method, thereby preserving the efficacy of existing herbicides like this compound for as long as possible. nih.gov

Table 2: Summary of Integrated Weed Management (IWM) Tactics for Herbicide Resistance

IWM CategoryTacticDescriptionReference(s)
Preventative Clean EquipmentPrevents movement of resistant seeds between fields. nih.gov
Manage Field MarginsControls weed seed sources on fencerows, ditches, etc. nih.govnih.gov
Cultural Crop RotationDisrupts weed life cycles by alternating crop types (e.g., spring vs. winter annuals). nih.gov
Cover CropsSuppress weeds through competition, shading, and allelopathy. nih.gov
Competitive CropsUse narrow row spacing and competitive varieties to help the crop out-compete weeds. nih.gov
Mechanical TillageStrategic plowing or cultivation can bury or destroy weed seeds and seedlings. nih.gov
Hand-Weeding/MowingPhysically remove escaped weeds before they set seed. nih.gov
Chemical Herbicide Rotation & MixturesUse multiple effective modes of action to reduce selection pressure from a single chemistry. nih.gov
Use Full Labeled RatesAvoids sublethal doses that can select for low-level resistance. nih.gov
Proper Application TimingApply herbicides when weeds are small and most susceptible for maximum efficacy. nih.gov

Strategies for Delaying and Counteracting Resistance Development

The evolution of herbicide resistance is a significant threat to sustainable agriculture. Proactive strategies are essential to delay and manage the development of resistance to this compound and other acetolactate synthase (ALS) inhibitors. A multi-faceted approach, often referred to as Integrated Weed Management (IWM), is crucial for the long-term efficacy of these herbicides.

Key strategies include:

Rotation and Combination of Herbicides: The repeated use of herbicides with the same mode of action is a primary driver of resistance. To counteract this, it is critical to rotate herbicides with different modes of action. croplife.org.auucanr.edu For instance, instead of relying solely on ALS inhibitors like this compound, farmers can alternate with herbicides that target different enzymes or biological processes in the weed. croplife.org.au Tank-mixing this compound with herbicides from other chemical families can also be an effective strategy. fwi.co.uk This approach not only broadens the spectrum of weeds controlled but also reduces the selection pressure for resistance to a single mode of action.

Non-Chemical Weed Control Methods: Integrating non-chemical methods can significantly reduce the reliance on herbicides and thus the selection pressure for resistance. These methods include:

Crop Rotation: Planting different crops in successive seasons can disrupt the life cycle of weeds adapted to a specific crop.

Tillage: Mechanical weed control through tillage can be effective in managing weed populations. uliege.be

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients.

Monitoring and Early Detection: Regular monitoring of fields for weed escapes after herbicide application is critical. Early detection of resistant populations allows for timely intervention and prevents their spread. adas.co.uk Resistance testing of weed samples can confirm resistance and guide future weed management decisions. adas.co.uk

By implementing these integrated strategies, the development and spread of resistance to this compound can be effectively delayed, preserving its utility for weed control. croplife.org.au

Analysis of Cross-Resistance Patterns within ALS-Inhibiting Herbicides

Cross-resistance occurs when a weed population develops resistance to one herbicide and, as a result, becomes resistant to other herbicides with the same mode of action, even if they belong to different chemical families. uliege.be This is a significant concern for ALS-inhibiting herbicides, a group that includes several chemical classes such as sulfonylureas (SU), imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinyl-thiobenzoates (PTB), and sulfonyl-aminocarbonyl-triazolinones (SCT). mdpi.comucanr.edu this compound belongs to the sulfonylurea class. herts.ac.uk

The primary mechanism for target-site resistance to ALS inhibitors is mutations in the ALS gene. nih.govnih.gov Different mutations can confer varying patterns of cross-resistance to the different chemical families of ALS inhibitors.

Key Research Findings on Cross-Resistance:

Pro-197 and Trp-574 Mutations: Studies on black-grass (Alopecurus myosuroides) and other weeds have identified several key mutations in the ALS gene that confer resistance. The most common mutations are at positions Pro-197 and Trp-574. mdpi.comnih.govnih.govbohrium.com For example, a Trp-574-Leu mutation in black-grass has been shown to confer high levels of resistance to mesosulfuron-methyl, another sulfonylurea herbicide. bohrium.commdpi.com Similarly, Pro-197 mutations (e.g., Pro-197-Thr, Pro-197-Ser) are known to provide resistance to ALS inhibitors. mdpi.comnih.gov

Variable Cross-Resistance Patterns: The specific amino acid substitution at these positions dictates the pattern of cross-resistance. For instance, some weed biotypes with an altered ALS enzyme show broad cross-resistance to multiple ALS inhibitor families, while others may be resistant to sulfonylureas but remain susceptible to other families like triazolopyrimidines. ucanr.eduresearchgate.net Research on Cyperus difformis has shown biotypes with resistance to sulfonylureas, imidazolinones, and pyrimidinyl-thiobenzoates, but susceptibility to triazolopyrimidines. researchgate.net

Non-Target-Site Resistance (NTSR): Besides target-site mutations, non-target-site resistance mechanisms, such as enhanced herbicide metabolism by enzymes like cytochrome P450s, can also lead to unpredictable cross-resistance patterns. nih.govfrontiersin.orgresearchgate.net NTSR can sometimes confer resistance to herbicides with different modes of action, a phenomenon known as multiple resistance. nih.govfrontiersin.org For example, a black-grass population might exhibit resistance to both ALS inhibitors and ACCase inhibitors due to enhanced metabolic detoxification. nih.gov

The following table summarizes the cross-resistance patterns observed in various weed species due to different ALS mutations.

Weed SpeciesALS MutationResistant ToSusceptible ToReference
Alopecurus myosuroides (Black-grass)Pro-197-Thr or Pro-197-SerMesosulfuron + iodosulfuron (SU)- mdpi.com
Alopecurus myosuroides (Black-grass)Trp-574-LeuMesosulfuron-methyl (SU), Pyroxsulam (TP)- nih.gov
Alopecurus myosuroides (Black-grass)Trp-574-LeuMesosulfuron-methyl (SU)Imazethapyr (IMI) bohrium.commdpi.com
Descurainia sophia (Flixweed)Pro-197-ThrSulfonylureas (SU), Triazolopyrimidines (TP), Sulfonyl-aminocarbonyl-triazolinones (SCT)- nih.gov
Descurainia sophia (Flixweed)Trp-574-LeuSulfonylureas (SU), Triazolopyrimidines (TP), Sulfonyl-aminocarbonyl-triazolinones (SCT), Imidazolinones (IMI), Pyrimidinyl-thiobenzoates (PTB)- nih.gov
Cyperus difformisAltered ALS enzyme (mutation not specified)Bensulfuron-methyl (SU), Imazethapyr (IMI), Bispyribac-sodium (PTB), Propoxycarbazone-sodium (SCT)Penoxsulam (TP) ucanr.eduresearchgate.net
Roegneria kamojiNon-target-site resistanceMetsulfuron-methyl (B1676535) (SU), Pyrimidinyl-thiobenzoates (PTB)Imidazolinones (IMI), Triazolopyrimidines (TP), Sulfonyl-aminocarbonyl-triazolinones (SCT) mdpi.com

Understanding these cross-resistance patterns is crucial for designing effective and sustainable herbicide programs. If a weed population shows resistance to this compound due to a specific ALS mutation, this knowledge can help predict its susceptibility or resistance to other ALS-inhibiting herbicides, allowing for more informed management decisions.

Ecotoxicological Interactions of Flupyrsulfuron Methyl with Non Target Organisms and Ecosystems

Effects on Non-Target Aquatic Flora

Flupyrsulfuron-methyl demonstrates significant toxicity to non-target aquatic plants and algae. herts.ac.uk The sensitivity of these organisms is a key consideration in assessing the environmental risk of this herbicide.

Sensitivity of Aquatic Plants and Algae to this compound

Studies have shown that aquatic plants, such as Lemna gibba and Lemna minor (common duckweed), are highly sensitive to this compound. Research on the related sulfonylurea herbicide, metsulfuron-methyl (B1676535), found that Lemna minor was one of the most sensitive species among twelve aquatic plants tested. nih.gov The high sensitivity of duckweed species makes them important bioindicators for the ecotoxicological effects of such herbicides.

The following table provides an overview of the sensitivity of Lemna species to various chemical stressors, illustrating their use as a model organism in ecotoxicology.

Table 1: Effects of Various Chemical Stressors on Lemna minor

Influence of Environmental Variables on Aquatic Ecotoxicity

The toxicity of this compound in aquatic environments is not static but is influenced by various environmental factors, including pH, temperature, and light.

The ionization of herbicides like this compound is pH-dependent, which can significantly affect their bioavailability and toxicity to aquatic organisms. nih.govresearchgate.net For sulfonylurea herbicides, toxicity towards Lemna gibba has been shown to change with varying pH levels. researchgate.net Specifically, the toxicity of four sulfonylurea herbicides to Lemna gibba decreased as the pH increased from 6 to 9. researchgate.net This is because the chemical form of the herbicide can change with pH, affecting its ability to be taken up by aquatic plants. researchgate.net Therefore, the risk assessment of ionizable compounds like this compound should consider the pH of the receiving water bodies to avoid under or overestimation of toxicity. nih.gov

Temperature and light are critical environmental factors that can modulate the toxicity of herbicides. carnegiescience.edu A study on four sulfonylurea herbicides found that for this compound, toxicity to Lemna gibba decreased by a factor of two at a lower temperature of 15°C compared to 24°C. researchgate.net This was attributed to the reduced growth rate of the plants at the lower temperature. researchgate.net In contrast, introducing a 12:12 hour light:dark cycle did not show a consistent trend in toxicity changes for the tested sulfonylureas. researchgate.net

Higher temperatures can enhance the toxicity of some pesticides by increasing the metabolic rate of organisms, leading to greater uptake of the toxicant. carnegiescience.edunih.gov Daily temperature fluctuations, a component of climate change, have also been shown to increase pesticide toxicity. nih.gov For example, the pesticide chlorpyrifos (B1668852) caused significantly higher mortality and reduced growth rates in damselfly larvae in the presence of daily temperature fluctuations compared to a constant temperature. nih.gov

The following table summarizes the influence of temperature on the toxicity of various pesticides to different organisms, providing a comparative context for understanding the potential effects on this compound.

Table 2: Influence of Temperature on Pesticide Toxicity

Advanced Ecotoxicological Assessment Methodologies

Standard ecotoxicological tests often rely on constant exposure scenarios, which may not accurately reflect the fluctuating concentrations of herbicides that aquatic organisms experience in natural environments. nih.gov Pulse exposure experiments, which involve short-term exposures to higher concentrations followed by recovery periods, offer a more realistic assessment of the potential effects. nih.govresearchgate.net

Studies on the herbicide isoproturon (B30282) have shown that sequential pulse exposures can systematically inhibit the growth and photosynthesis of the alga Scenedesmus vacuolatus, with the effects being reversible during the recovery periods. nih.gov This indicates that even brief, repeated exposures can have a cumulative impact on aquatic flora. nih.gov Such methodologies are crucial for improving the risk assessment of herbicides that act reversibly and for understanding the potential for recovery in non-target organisms. nih.gov

Effects on Terrestrial Biota

The impact of this compound extends to terrestrial ecosystems, where non-target plants and soil organisms can be affected. The related sulfonylurea herbicide, metsulfuron-methyl, has been shown to be injurious to non-target terrestrial plants at very low concentrations, with spray drift posing a significant risk. fsc.orgfrontiersin.org

Research on the effects of metsulfuron-methyl on ant communities in wheat crops revealed that the herbicide had a lower impact compared to insecticides like chlorpyrifos and thiamethoxam. researchgate.net However, it is important to note that changes in vegetation due to herbicide application can have secondary effects on ecosystems and the organisms that depend on that vegetation. fsc.org While direct toxicity to some terrestrial invertebrates like honey bees and earthworms may be low for some sulfonylureas, the removal of plant resources can pose an indirect risk. epa.gov

A study on the impact of metsulfuron-methyl on a terrestrial plant community found that some species were affected at relatively low dosages. frontiersin.org Furthermore, the germination rates of the F1 generation of several plant species were significantly reduced at certain herbicide concentrations, suggesting that spray drift could lead to shifts in species composition in off-crop areas. frontiersin.org

Compound Names Mentioned

Table 3: List of Chemical Compounds

Impact on Soil Microbial Communities and Biogeochemical Cycling

The application of herbicides can lead to shifts in the composition and functional capabilities of soil microbial communities, which are crucial for maintaining soil health and biogeochemical cycling. While specific studies on this compound are limited, research on different agricultural systems provides insights into how soil management practices, including herbicide use, can influence these communities.

Different cropping systems—conventional, low-input, and organic—can shape the soil microbial community structure. nih.gov For instance, the relative abundances of microbial biomarkers can vary, with Gram-positive bacteria, Gram-negative bacteria, fungi, and actinomycetes showing different distributions depending on the agricultural practice. nih.gov The interaction between soil microenvironments and crop management appears to have a significant impact on carbon processing within the microbial community. nih.gov Fungal activity, in particular, can be concentrated in soil microaggregates, highlighting these as unique microenvironments for carbon cycling. nih.gov

Furthermore, microbial communities have the potential to degrade pesticides. In environments such as woodchip bioreactors, which receive runoff from agricultural areas, the microbial community can shift towards an increased capacity for degrading contaminants. nih.gov This is facilitated by the high organic matter content in such systems, demonstrating the potential for using enhanced microbial communities to mitigate pesticide contamination in runoff from agricultural landscapes. nih.gov

Responses of Soil Invertebrates (e.g., Earthworms, Collembola)

Soil invertebrates are essential for soil structure and fertility, and their responses to pesticides are a key component of ecotoxicological risk assessment.

Earthworms: Studies on the closely related sulfonylurea herbicide, metsulfuron-methyl, indicate that the herbicide formulation can significantly influence its toxicity to earthworms. While the active ingredient alone may only cause avoidance behavior at very high concentrations, the addition of adjuvants, such as mineral oil, can increase this avoidance response even at predicted field application rates. nih.govresearchgate.net This suggests that the complete formulated product should be considered in risk assessments.

Collembola (Springtails): Collembola are recognized as being among the most sensitive soil fauna groups to a variety of pesticides, making them important bioindicators of soil quality. nih.govresearchgate.net Research has shown that their reproduction is particularly sensitive to pesticide exposure. The application of insecticides has been observed to decrease the diversity and species richness of springtails, although the total abundance of some tolerant species might increase. nih.gov This highlights the potential for pesticides to alter the community structure of these important microarthropods.

Table 1: Summary of Ecotoxicological Effects on Soil Invertebrates (based on studies of related sulfonylureas)

Organism Herbicide Studied Key Findings Reference
Earthworms Metsulfuron-methyl Avoidance behavior increased with the addition of a mineral oil adjuvant. nih.govresearchgate.net nih.gov, researchgate.net
Collembola General Pesticides Among the most sensitive soil invertebrates, with reproduction being a particularly sensitive endpoint.
Collembola Insecticides Application can lead to decreased species richness and diversity. nih.gov nih.gov

Environmental Risk Assessment and Monitoring in Agricultural Landscapes

The potential for herbicides to move from treated fields into the wider environment necessitates robust risk assessment and monitoring programs.

Derivation and Application of Environmental Quality Standards (EQS)

Environmental Quality Standards (EQS) are established to protect aquatic ecosystems from the adverse effects of chemical contaminants. glyphosate.eu These standards are a key component of regulations such as the European Union's Water Framework Directive (WFD). glyphosate.eueuropa.eu The WFD mandates the identification of priority substances that pose a significant risk to the aquatic environment and the setting of EU-wide EQS for these substances in water, sediment, or biota. glyphosate.eueuropa.eu

The process of deriving an EQS involves a thorough review of ecotoxicological data. europa.eu As of the latest review of priority substances, specific Environmental Quality Standards for this compound have not been established under the EU Water Framework Directive. The directive does, however, list EQS values for a range of other pesticides. umweltbundesamt.dewww.gov.uk

Monitoring of this compound and its Metabolites in Water Bodies and Drainage Systems

Effective monitoring of herbicides and their breakdown products in water systems is crucial for assessing environmental exposure and ensuring compliance with any established quality standards. High-frequency monitoring has been shown to be essential for capturing the dynamic nature of pesticide concentrations in small agricultural streams, which can experience sharp peaks in concentration following rainfall events. nih.gov

Advanced analytical techniques are required to detect the low concentrations at which these compounds can be present in the environment. A study on the related sulfonylurea herbicides iodosulfuron-methyl and metsulfuron-methyl in the Vistula River, Poland, utilized reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC MS/MS) for their detection and quantification. nih.gov The methodology involved a pre-concentration step using solid-phase extraction to achieve the necessary sensitivity. nih.gov Such methods are applicable for the monitoring of this compound and its metabolites in environmental water samples.

Monitoring programs often target drainage and canal waters as these are direct recipients of agricultural runoff. Studies have shown that pesticide residue levels can be higher in drainage water compared to canal and tap water, and that concentrations can vary seasonally.

Herbicide Selectivity and Crop Tolerance Mechanisms

Metabolic Basis of Crop Tolerance to Flupyrsulfuron-methyl

The tolerance of cereal crops to this compound is predominantly due to their ability to rapidly metabolize the active compound into non-phytotoxic derivatives. This metabolic detoxification prevents the herbicide from reaching and inhibiting its target site, the enzyme acetolactate synthase (ALS), in sufficient quantities to cause injury.

Tolerant species, such as wheat and barley, exhibit a robust capacity to quickly break down this compound. fao.org Research on sulfonylurea herbicides, the chemical family to which this compound belongs, has consistently shown that crop selectivity is based on rapid metabolic inactivation. fao.org In contrast, susceptible weed species metabolize the herbicide at a much slower rate. This differential rate of metabolism is the critical factor determining whether a plant will be tolerant or susceptible.

For instance, studies on the related sulfonylurea herbicide ethametsulfuron-methyl (B166122) in oilseed rape demonstrated that tolerant varieties metabolize the herbicide with a half-life of just 1.2 to 2.5 hours. mdpi.com Susceptible weed species, however, show much slower metabolism, with half-lives ranging from 5 to 14 hours. mdpi.com This rapid degradation in the tolerant crop prevents the herbicide from accumulating to toxic levels, whereas the slow metabolism in weeds allows the compound to persist and exert its herbicidal effect. The basis of selectivity for this compound in wheat is similarly attributed to this rapid metabolic breakdown. researchgate.net

Table 1: Comparative Metabolism Rates of a Sulfonylurea Herbicide in Tolerant and Susceptible Species

SpeciesTypeMetabolic Half-Life (Hours)Tolerance Level
Oilseed Rape (Brassica napus)Tolerant Crop1.2 - 2.5High
Wild Mustard (Sinapis arvensis)Susceptible Weed5 - 14Low
Common Lambsquarters (Chenopodium album)Susceptible Weed5 - 14Low
Data derived from studies on ethametsulfuron-methyl, a related sulfonylurea herbicide. mdpi.com

The detoxification of this compound in tolerant crops is carried out by specific enzyme systems. Among the most important of these are the cytochrome P450 monooxygenases (P450s). These enzymes are part of a large family of proteins that catalyze the oxidation of a wide variety of substances, including herbicides. documentsdelivered.com

Research has demonstrated that P450s are centrally involved in the metabolic resistance to sulfonylurea herbicides. For example, studies using P450 inhibitors like malathion (B1675926) have shown that pretreatment with this chemical can reduce the tolerance of crops and weeds to ALS-inhibiting herbicides, confirming the role of P450-mediated metabolism. farmonaut.com In the weed Alopecurus aequalis, which has developed resistance to the sulfonylurea mesosulfuron-methyl (B1676312), the upregulation of a specific P450 gene, CYP709C56, was found to confer resistance by enabling the plant to detoxify the herbicide through O-demethylation. ufl.edu While this research was conducted on a weed species, it highlights the specific enzymatic pathways that are also responsible for inherent crop tolerance. In tolerant wheat, these P450 enzyme systems are constitutively present and highly efficient at detoxifying this compound, often as the first step in a multi-phase detoxification process that may also involve glutathione (B108866) S-transferases (GSTs) and glycosyltransferases (GTs). farmonaut.comucanr.edu

Factors Modulating Crop Selectivity and Phytotoxicity

While metabolic capacity is the primary determinant of selectivity, various genetic, environmental, and agronomic factors can influence a crop's response to this compound, potentially leading to increased phytotoxicity under certain conditions.

Significant variability in tolerance to sulfonylurea herbicides exists not only between different crop species (interspecific) but also among different varieties or cultivars within the same species (intraspecific).

Interspecific Variation: Different crops possess inherently different levels of the enzymes required for detoxification. For example, barley is generally known to be highly tolerant to many sulfonylureas, while oilseed rape can be quite sensitive to certain members of this herbicide class, although it is tolerant to others like ethametsulfuron-methyl. mdpi.comresearchgate.net This highlights that the specific structure of the herbicide and the specific enzymatic profile of the crop species interact to determine the level of tolerance.

Intraspecific Variation: Within a single crop species, such as wheat, different cultivars can display a range of responses to this compound. Studies on durum wheat varieties (Semito and Cirta) treated with a sulfonylurea herbicide revealed differences in their physiological responses, including germination rates and catalase activity, indicating varied levels of stress and tolerance. This intraspecific variability is due to genetic differences that affect the expression levels or efficiency of the detoxifying enzymes.

Environmental conditions at and after the time of herbicide application can significantly modulate crop response and the margin of selectivity.

Temperature: Temperature is a critical factor. Cool or cold temperatures can slow the rate of all metabolic processes in the plant, including the detoxification of herbicides. This can lead to an increase in crop injury because the herbicide persists in its active form for longer. Conversely, very high temperatures can also stress the plant, potentially increasing its susceptibility to herbicide damage.

Soil Moisture and Humidity: Drought-stressed plants are generally more vulnerable to herbicide injury. High humidity can enhance foliar uptake of the herbicide by slowing the drying of spray droplets, which can be beneficial for weed control but may also increase the amount of active ingredient absorbed by the crop.

Crop Growth Stage: The developmental stage of the crop at the time of application is crucial. Applying herbicides outside the recommended window can lead to significant phytotoxicity. Younger plants or crops at a sensitive growth stage (e.g., during floral development) may be less able to metabolize the herbicide effectively, resulting in injury.

Table 2: Influence of Environmental Factors on Crop Phytotoxicity to Sulfonylurea Herbicides

FactorConditionEffect on CropMechanism
TemperatureCool/ColdIncreased phytotoxicitySlows the rate of metabolic detoxification.
TemperatureExtreme HeatIncreased phytotoxicityInduces plant stress, making it more sensitive to chemicals.
Soil MoistureDroughtIncreased phytotoxicityStressed plants are more vulnerable to herbicide damage.
HumidityHighPotentially increased uptakeProlongs spray droplet drying time on leaf surfaces.

Research on Safeners for Enhanced Crop Protection

To enhance the safety margin of herbicides and protect crops from potential injury, particularly under adverse environmental conditions or when using high application rates, chemical agents known as herbicide safeners are employed.

Safeners are compounds applied with the herbicide that selectively protect the crop from damage without reducing the herbicide's efficacy on target weeds. They function by stimulating the crop's own defense mechanisms, essentially "switching on" the genes responsible for herbicide detoxification. Research has shown that safeners can significantly increase the expression and activity of key metabolic enzymes like cytochrome P450s and glutathione S-transferases (GSTs) in the crop. ucanr.edu

For example, mefenpyr-diethyl (B161882) is a safener commonly used with sulfonylurea herbicides like mesosulfuron-methyl in wheat. It works by enhancing the activity of GSTs, which catalyze the conjugation of the herbicide (or its P450-metabolized derivatives) with glutathione, rendering it non-toxic. While safeners are highly effective, research has also noted that in some cases, they can slightly increase the tolerance of certain weed species, a factor that requires careful management. The use of a safener can be particularly beneficial when environmental conditions are likely to increase the risk of phytotoxicity, providing an additional layer of crop protection.

Synthetic Methodologies and Structure Activity Relationships for Flupyrsulfuron Methyl Derivatives

Synthetic Pathways for the Flupyrsulfuron-methyl Scaffold

The synthesis of this compound, like other sulfonylurea herbicides, is a multi-step process that involves the preparation of two key heterocyclic intermediates followed by their coupling to form the characteristic sulfonylurea bridge. The primary intermediates are a substituted pyridine (B92270) derivative and a substituted pyrimidine (B1678525) amine.

The general synthetic approach can be conceptually divided into three main stages:

Synthesis of the pyridine moiety: methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate.

Synthesis of the heterocyclic amine: 2-amino-4,6-dimethoxypyrimidine (B117758).

Coupling of the two intermediates to form the final this compound molecule.

Synthesis of the Pyridine Intermediate: The synthesis of the substituted nicotinic acid core often involves building the pyridine ring from acyclic precursors or by modifying existing pyridine structures. Novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed that involve the synthesis of the pyridine ring itself. nih.gov One reported method for obtaining 6-(trifluoromethyl)nicotinic acid involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid using a palladium on carbon (Pd/C) catalyst. nih.gov Subsequent steps would involve chlorosulfonation followed by amination to install the sulfonamide group, and esterification to yield the methyl nicotinate.

Synthesis of the Pyrimidine Intermediate: 2-Amino-4,6-dimethoxypyrimidine is a crucial intermediate for numerous sulfonylurea herbicides. Traditional synthesis involves a three-step process of cyclization, chlorination, and methoxylation. More contemporary and environmentally benign methods have been developed. One such method involves the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) using dimethyl carbonate, a less toxic alternative to methyl halides or dimethyl sulfate, in the presence of a phase transfer catalyst. Another approach starts from malononitrile, which undergoes imidization, cyanamide (B42294) substitution, and aromatizing cyclization to produce 2-amino-4,6-dimethoxypyrimidine in high yield and purity.

Formation of the Sulfonylurea Bridge: The final step is the coupling of the pyridine sulfonamide with the pyrimidine amine. This is typically achieved through reaction with a coupling agent like phosgene (B1210022) or a phosgene equivalent, which first reacts with the pyrimidine amine to form a carbamate (B1207046) or isocyanate intermediate. This reactive intermediate is then coupled with the sulfonamide to form the sulfonylurea bridge. For example, a common industrial method involves reacting the sulfonamide with a phenyl carbamate of the heterocyclic amine.

A generalized reaction scheme is presented below:

Image of a generalized reaction scheme for the synthesis of this compound.

Chemical Modifications and Derivatization for Targeted Properties

The structure of this compound can be systematically modified to alter its physicochemical and biological properties. These modifications typically target three key areas of the molecule: the pyridine ring, the pyrimidine ring, and the sulfonylurea bridge. By changing substituents on these rings, researchers can influence factors such as herbicidal potency, crop selectivity, and environmental persistence.

Design of Analogs with Altered Environmental Persistence Profiles

The environmental fate of sulfonylurea herbicides is a significant consideration, with soil persistence being a key parameter. The primary degradation pathways for these herbicides in the environment are chemical hydrolysis of the sulfonylurea bridge and microbial degradation. The rate of this degradation is highly dependent on soil pH, temperature, and moisture content.

Designing analogs with altered environmental persistence involves modifying the chemical structure to either accelerate or decelerate these degradation processes.

Hydrolytic Stability: The sulfonylurea bridge is susceptible to cleavage, and its stability is influenced by the electronic properties of the attached heterocyclic rings. For instance, the hydrolysis of pyrazosulfuron (B1209395) ethyl and halosulfuron (B143276) methyl, two other sulfonylurea herbicides, is pH-dependent and proceeds via cleavage of the sulfonylurea bridge. Introducing electron-withdrawing groups can make the bridge more susceptible to nucleophilic attack and subsequent cleavage, potentially reducing persistence. Conversely, electron-donating groups may increase stability.

Microbial Degradation: Modifications to the heterocyclic rings can also affect the rate of microbial metabolism. In a study on chlorsulfuron (B1668881) derivatives, the introduction of a diethylamino group was found to accelerate the degradation rate in soil. This suggests that introducing substituents that are more amenable to microbial enzymatic action can reduce the half-life of the compound in the environment. For this compound, known environmental transformation products include 2-amino-4,6-dimethoxypyrimidine, indicating that cleavage of the sulfonylurea bridge is a key degradation pathway.

The following table illustrates how different substituents on the heterocyclic rings of sulfonylurea herbicides can influence their degradation half-life (DT₅₀) in soil, based on findings from related compounds.

Sulfonylurea AnalogKey Structural ModificationEffect on Soil PersistenceRationale
Chlorsulfuron Standard StructureHigh PersistenceStable structure under certain soil conditions.
Diethylamino-substituted Chlorsulfuron Analog Replacement of a chloro group with a diethylamino groupReduced PersistenceThe diethylamino group may facilitate faster microbial degradation.
Halosulfuron-methyl Chlorine on pyrazole (B372694) ringpH-dependent persistenceThe electron-withdrawing chlorine atom enhances the susceptibility of the sulfonylurea bridge to contraction and cleavage under basic conditions.

Elucidation of Structure-Activity Relationships (SAR) for Herbicidal Efficacy

Key structural components for the herbicidal activity of sulfonylureas include:

The Sulfonylurea Bridge: This is the essential linker that correctly positions the two heterocyclic rings within the active site of the ALS enzyme. It is generally considered invariant in SAR studies.

The Pyridine Ring: The substituents on this ring are critical for activity. In this compound, the trifluoromethyl group at the 6-position and the methyl ester at the 3-position are important for its herbicidal profile. Modifications to these groups would be expected to significantly impact activity. For example, changing the size or electronic nature of the group at the 6-position could alter the binding affinity for the enzyme.

The Pyrimidine Ring: The substituents on the pyrimidine ring are also crucial for high herbicidal activity. The 4,6-dimethoxy substitution pattern is common in highly active sulfonylureas. Altering these methoxy (B1213986) groups to other alkoxy or alkyl groups would likely change the herbicidal spectrum and potency.

The following interactive table outlines the hypothetical impact of various structural modifications on the herbicidal efficacy of this compound, based on general SAR principles for sulfonylurea herbicides.

Molecular ComponentOriginal SubstituentHypothetical ModificationExpected Impact on Herbicidal EfficacyRationale
Pyridine Ring (6-position) -CF₃-ClLikely decreaseThe trifluoromethyl group's size and strong electron-withdrawing nature are likely optimized for binding to the ALS enzyme. A smaller, less electron-withdrawing group may reduce binding affinity.
Pyridine Ring (3-position) -COOCH₃-COOHPotentially decreaseThe methyl ester contributes to the overall lipophilicity and transport of the molecule into the plant. The free carboxylic acid may have different transport properties and binding interactions.
Pyrimidine Ring (4,6-positions) -OCH₃-CH₃Likely decrease or alter selectivityThe methoxy groups are crucial for binding. Replacing them with alkyl groups would alter the electronic and steric properties, likely reducing the affinity for the target enzyme in many weed species.
Sulfonylurea Bridge -SO₂NHCONH--SO₂CH₂NH- (amide bond reduction)Complete loss of activityThe specific geometry and hydrogen bonding capabilities of the sulfonylurea bridge are essential for binding to the ALS enzyme. Any major alteration is expected to abolish activity.

Advanced Analytical Methodologies for Flupyrsulfuron Methyl Research

Chromatographic and Spectrometric Techniques for Residue and Metabolite Analysis (e.g., LC-MS/MS)

The determination of flupyrsulfuron-methyl residues and its metabolites in complex samples like soil, cereals, and water necessitates highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone technique for this purpose, supplemented by gas chromatography-tandem mass spectrometry (GC-MS/MS) for certain applications. eurl-pesticides.eueurl-pesticides.eu

A widely adopted sample preparation procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. eurl-pesticides.eu This process typically involves an initial extraction of the sample (e.g., milled wheat, rye, or rice) with a solvent like acetonitrile, followed by the addition of a salt and buffer mixture. eurl-pesticides.eueurl-pesticides.eu A subsequent clean-up step, often involving centrifugation and the use of primary secondary amine (PSA) sorbents, removes interfering matrix components before instrumental analysis. eurl-pesticides.eulcms.cz

For LC-MS/MS analysis, the prepared extract is injected into a system equipped with a reversed-phase column. eurl-pesticides.eu Detection is achieved using tandem mass spectrometry, often with an electrospray ionization (ESI) source operating in either positive or negative mode. eurl-pesticides.eu The high selectivity of this technique is derived from the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. eurl-pesticides.eueurl-pesticides.eu One product ion is typically used for quantification, while a second serves for qualification, confirming the analyte's identity. eurl-pesticides.eu This approach allows for the reliable determination of this compound at very low concentrations.

The table below summarizes typical parameters and performance data for the analysis of sulfonylurea herbicides, including this compound, using LC-MS/MS.

Table 1: Example LC-MS/MS Method Performance for Pesticide Residue Analysis

Parameter Typical Value / Condition Source
Sample Matrix Cereals (Wheat, Rye, Rice, Barley) eurl-pesticides.eueurl-pesticides.eu
Preparation QuEChERS Method eurl-pesticides.eu
Extraction Solvent Acetonitrile scispace.com
Analytical Column Reversed-Phase C18 nih.gov
Detection Mode ESI-MS/MS (Negative or Positive Ion) eurl-pesticides.eu
Quantification Multiple Reaction Monitoring (MRM) eurl-pesticides.eu
Linearity (R²) ≥ 0.99 eurl-pesticides.eusigmaaldrich.com
Limit of Quant. (LOQ) 0.005 - 0.01 mg/kg eurl-pesticides.eu
Recovery 67.2% - 108% sigmaaldrich.com

| Precision (%RSD) | 3.5% - 8.5% | sigmaaldrich.com |

Application of Isotopic Tracers in Fate and Metabolism Studies

Isotopic labeling is an indispensable tool for elucidating the environmental fate and metabolic pathways of pesticides like this compound. These studies typically utilize the compound synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C), or a stable isotope. nih.gov The use of radiolabeled compounds allows for the precise tracking of the molecule and its transformation products through complex systems such as soil, plants, and animal models. openmedscience.com

In a typical metabolism study, a ¹⁴C-labeled pesticide is administered to laboratory animals, such as rats, which are then housed in metabolism cages. These cages are designed to separately collect urine, feces, and expired air, enabling a complete mass balance analysis. This approach determines the extent of absorption, the routes and rates of excretion, and the potential for bioaccumulation in tissues. nih.govsgs.com Analysis of the collected samples, often by High-Performance Liquid Chromatography (HPLC) with radiochemical detection, allows for the quantification and identification of the parent compound and its metabolites. bayer.com

Similarly, isotopic tracers are used to investigate the environmental fate of this compound in soil and water. wur.nl By applying the ¹⁴C-labeled herbicide to soil columns or aquatic microcosms, researchers can monitor its movement, degradation, and the formation of bound or non-extractable residues (NERs). wur.nl These studies provide critical data on the compound's persistence, mobility, and potential for leaching into groundwater. The use of isotopic tracers is fundamental because it allows for the differentiation of the applied chemical from the natural background, providing unambiguous data on its degradation pathways, such as microbial degradation. nih.govnih.gov

The general sequence of these studies is as follows:

Synthesis : A labeled version of this compound (e.g., [¹⁴C]-flupyrsulfuron-methyl) is synthesized.

Application : The labeled compound is applied to the system under investigation (e.g., administered to rats, applied to soil). nih.gov

Sample Collection : Samples such as excreta, tissues, soil layers, or water are collected over time. bayer.comwur.nl

Analysis : The distribution of radioactivity is measured, and metabolites are separated (e.g., via HPLC), identified (e.g., via mass spectrometry), and quantified. nih.govbayer.com

Method Validation and Development for High-Purity Reference Materials

The reliability of any analytical data for this compound hinges on the quality of the analytical method and the purity of the reference standard used for calibration. Therefore, rigorous method validation and the use of well-characterized, high-purity reference materials are essential. hpc-standards.comsigmaaldrich.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net This involves evaluating several key performance characteristics, as outlined by international guidelines. cipac.org High-purity this compound analytical standards are indispensable for these validations, serving as the benchmark against which instrument response and method performance are measured. hpc-standards.com

The primary parameters assessed during method validation are detailed in the table below.

Table 2: Key Parameters for Analytical Method Validation

Parameter Description Acceptance Criteria Example Source
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). No significant interference at the retention time of the analyte. Confirmed by MS or diode array detection. cipac.org
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r or R²) > 0.99 over the specified range (e.g., 80-120% of nominal concentration). cipac.org
Accuracy The closeness of the test results to the true value. Assessed using a reference material or by spiking a blank matrix. Mean recovery typically within 98-102% for active ingredients or as defined by guidelines for residues. globalresearchonline.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (RSDr) should be less than the value calculated by the modified Horwitz equation. cipac.org
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. Derived from linearity studies, e.g., 80% to 120% of the nominal concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For residues, the lowest validated spike level. For standards, may be defined as a signal-to-noise ratio of 10:1.

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. | globalresearchonline.net |

Laboratories must use certified reference materials (CRMs) or analytical standards with documented purity to ensure that the validation data are accurate and traceable. The development of these high-purity materials involves synthesis and purification, followed by comprehensive characterization to confirm identity and assign a purity value, which is essential for the accurate quantification of this compound in unknown samples. hpc-standards.comsigmaaldrich.com

Theoretical and Computational Approaches in Flupyrsulfuron Methyl Research

Molecular Modeling of ALS Enzyme-Flupyrsulfuron-methyl Binding Interactions

Flupyrsulfuron-methyl, a member of the sulfonylurea class of herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). umn.eduucanr.edu This enzyme is crucial for the biosynthesis of branched-chain amino acids—isoleucine, leucine, and valine—which are essential for plant growth and development. umn.eduucanr.eduresearchgate.net The inhibition of ALS disrupts protein synthesis, leading to the death of susceptible plants. researchgate.net

Molecular modeling has been instrumental in elucidating the binding interactions between this compound and the ALS enzyme. These computational techniques provide a three-dimensional view of how the herbicide fits into the active site of the enzyme. nih.govphyschemres.orgmdpi.comscirp.org The sulfonylurea herbicides, including this compound, are characterized by an aryl group connected to a sulfonylurea bridge and a heterocyclic ring. acs.orgacs.org

Studies involving crystal structures of plant ALS in complex with various sulfonylurea herbicides have revealed key interaction points. nih.gov For instance, the sulfonylamino-carbonyl linker in these herbicides is vital for binding. The carbonyl oxygen in this linker forms polar contacts with specific amino acid residues, such as arginine and serine, within the enzyme's active site. nih.gov The methyl substituent on the herbicide can form hydrophobic interactions with other residues like glycine, while the carbonyl substituent can form hydrogen bonds with residues such as lysine. nih.gov The binding of the herbicide is further stabilized by water molecules that fill the space between the cofactor and the herbicide. nih.gov

It has been observed that the heterocycle connected to the amino group of the urea (B33335) portion of sulfonylurea herbicides plays a significant role in their inhibitory activity. acs.orgnih.gov The herbicidal efficacy is also influenced by the substituents on the aryl ring. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Herbicide Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov In the context of herbicide design, QSAR studies are pivotal for predicting the herbicidal activity of new chemical derivatives and for optimizing the structure of existing herbicides like this compound to enhance their efficacy. nih.govresearchgate.net

QSAR models for sulfonylurea herbicides have been developed using various molecular descriptors. These descriptors can be broadly categorized into:

Electronic parameters: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. acs.orgnih.gov

Steric parameters: Which describe the size and shape of the molecule. nih.gov

Hydrophobic parameters: Which quantify the molecule's affinity for non-polar environments. nih.gov

Hydrogen bond acceptor/donor factors: Which are crucial for specific interactions with the target enzyme. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to sulfonylurea herbicides. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in herbicidal activity. nih.govresearchgate.net For example, a CoMFA study on a series of sulfonylurea analogs showed that the steric and hydrophobic fields were in good agreement with the known geometry of the sulfonylurea-ALS enzyme interaction. nih.gov

Fragment-based QSAR approaches, like Hologram QSAR (HQSAR), have also proven to be valuable tools. HQSAR uses molecular fingerprints to correlate substructural fragments with biological activity, providing insights into which parts of the molecule are most important for its herbicidal effect. researchgate.net

The insights gained from QSAR studies can guide the synthesis of novel herbicide candidates with improved activity and selectivity. researchgate.net

Predictive Modeling for Environmental Behavior and Risk Assessment

Predictive modeling plays a crucial role in assessing the potential environmental fate and ecological risks associated with herbicides like this compound. researchgate.netnih.govstone-env.com These computational models simulate the behavior of the herbicide in various environmental compartments, such as soil and water, to predict its persistence, mobility, and potential for off-target effects. researchgate.netnih.govresearchgate.net

The environmental behavior of a herbicide is influenced by a combination of its physicochemical properties and various environmental factors. researchgate.netresearchgate.net Key processes that are modeled include:

Degradation: The breakdown of the herbicide through chemical (e.g., hydrolysis) and biological (e.g., microbial) processes. researchgate.net

Adsorption/Sorption: The binding of the herbicide to soil particles, which affects its availability for transport and degradation. researchgate.net

Leaching: The downward movement of the herbicide through the soil profile with water, which can lead to groundwater contamination. researchgate.net

Runoff: The transport of the herbicide from treated fields into surface water bodies.

Various models, ranging from simple screening-level models to more complex, higher-tier models, are used in environmental risk assessment. stone-env.com Examples of such models include the Exposure Analysis Modeling System (EXAMS) and the Simplified Lake and Stream Analysis model (SLSA). nih.gov These models are parameterized using data from laboratory and field studies. nih.gov

Computational tools are also increasingly being used for the toxicological risk assessment of pesticides. researchgate.netthebts.org QSAR models, for instance, can be employed to predict the toxicity of a herbicide to non-target organisms based on its chemical structure. researchgate.neticps.it This is particularly valuable for assessing the risks of transformation products, which are compounds formed as the parent herbicide degrades in the environment. researchgate.netnih.gov

The European Food Safety Authority (EFSA) conducts peer reviews of the risk assessments for pesticides, including this compound, to ensure they meet regulatory standards. europa.eunih.gov These assessments consider all available data, including the results of predictive modeling, to evaluate the potential risks to human health and the environment. europa.eunih.govherts.ac.uk

Q & A

Q. What are the key chemical properties and synthesis pathways for Flupyrsulfuron-methyl?

Q. Which analytical methods are recommended for characterizing this compound and its impurities?

Use high-performance liquid chromatography (HPLC) with UV detection for purity analysis, and mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) is critical for verifying functional groups (e.g., trifluoromethyl and pyrimidine rings). For degradation studies, tandem MS (LC-MS/MS) improves sensitivity in detecting metabolites like IN-KF311, though method validation is essential due to reported instability in aqueous matrices .

Q. How should environmental monitoring studies for this compound leaching be designed?

Field trials should incorporate soil columns or lysimeters to simulate leaching under varying pH (4.5–7.5) and organic matter content. Sampling intervals must align with degradation half-lives (e.g., weekly for 8 weeks). Analytical methods require optimization to reduce between-day (Sb) and within-day (Sw) deviations, as seen in the Danish Pesticide Leaching Assessment Programme, where Sb/Sw ratios <2.0 were problematic .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across this compound studies?

Contradictions often arise from variable soil pH, microbial activity, or application timing. Conduct meta-analyses to isolate confounding variables (e.g., soil type, temperature). Cross-validate findings using standardized bioassays (e.g., Brassica napus root elongation tests) and consult multi-disciplinary experts to identify methodological flaws, such as unaccounted degradation pathways .

Q. What methodological improvements are needed to analyze this compound degradation products like IN-KF311?

Stabilize aqueous samples with organic modifiers (e.g., acetonitrile) to prevent IN-KF311 degradation. Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Improve chromatographic resolution via UPLC with sub-2µm particles, reducing Sb/Sw deviations below 1.5 .

Q. How can regulatory compliance for field trials involving this compound be ensured?

Align study designs with Annex II/III of Directive 91/414/EEC, which mandates data on ecotoxicology (e.g., Daphnia magna acute toxicity) and residue analysis. Submit dossiers with validated analytical methods (e.g., LOQ ≤0.01 mg/kg) and degradation kinetics under OECD 307 guidelines .

Methodological Best Practices

Q. What are the best practices for managing and sharing this compound research data?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) standards by depositing raw data in repositories like Zenodo or Figshare. Include metadata on experimental conditions (e.g., soil pH, temperature) and analytical parameters (e.g., HPLC gradients). Cite datasets using persistent identifiers (DOIs) .

Q. How should researchers handle samples with high this compound concentrations in assays?

Dilute samples in buffered solutions (e.g., phosphate buffer, pH 7.0) to avoid detector saturation. Prevent cross-contamination via separate pipette tips for standards and samples. Validate dilution integrity by spiking recovery tests (target: 85–115%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.